molecular formula C9H13NO B14130572 N-Methoxy-N-methyl-1-phenylmethanamine CAS No. 3555-65-5

N-Methoxy-N-methyl-1-phenylmethanamine

Cat. No.: B14130572
CAS No.: 3555-65-5
M. Wt: 151.21 g/mol
InChI Key: ICNUGLBZUJZTOV-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-1-phenylmethanamine is a chemical compound with the CAS Registry Number 3555-65-5 . Its molecular formula is C9H13NO, and it has a molecular weight of 151.206 g/mol . This compound is a specialty amine and is classified under HS code 2922199090 . In research settings, it serves as a building block in synthetic organic chemistry. Its structure, featuring both N-methoxy and N-methyl groups attached to a phenylmethanamine core, makes it a valuable intermediate for the preparation of more complex molecules. Researchers utilize this compound in the development of novel chemical entities, often as a protected amine precursor or a key fragment in multi-step synthesis. The compound must be handled by qualified professionals in a controlled laboratory setting. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3555-65-5

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-methoxy-N-methyl-1-phenylmethanamine

InChI

InChI=1S/C9H13NO/c1-10(11-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

ICNUGLBZUJZTOV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)OC

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of N Methoxy N Methyl 1 Phenylmethanamine

Nucleophilic Reactivity of the Nitrogen Center

The nitrogen atom in N-Methoxy-N-methyl-1-phenylmethanamine possesses a lone pair of electrons, which is characteristic of amines. However, the direct attachment of an electronegative methoxy (B1213986) group significantly modulates its nucleophilicity. The inductive effect of the oxygen atom withdraws electron density from the nitrogen, making the lone pair less available for donation to an electrophile compared to a typical tertiary amine like N,N-dimethylbenzylamine. N-alkoxyamines are known to be considerably less basic than their parent amines, by as much as 5 to 6 orders of magnitude. chimia.ch

Due to the diminished nucleophilicity of the nitrogen center, this compound is expected to be relatively unreactive towards weak electrophiles. Reactions would likely require strong electrophilic partners. While specific studies on this compound are scarce, the general reactivity of the N-alkoxyamine class suggests that the nitrogen is more likely to participate in reactions following the cleavage of the N-O bond rather than acting as a direct nucleophile. chimia.chrsc.org

In related systems, the inverse reaction, where an electrophilic oxoammonium salt reacts with an electron-rich olefin to form an N-alkoxyamine, is a known synthetic route. chimia.ch This highlights the general involvement of the N-O functionality in reactions with electrophilic and nucleophilic species. For this compound, any interaction with a strong electrophile would have to compete with potential reactions at the phenyl ring or cleavage of the N-O bond.

This compound is not a typical substrate for direct amide formation. The synthesis of amides generally requires a nucleophilic attack from a primary or secondary amine onto an activated carboxylic acid derivative. semanticscholar.org The electronically deactivated and sterically hindered tertiary nitrogen of this compound makes it a poor nucleophile for this purpose.

This compound should be distinguished from N-methoxy-N-methylamides (Weinreb amides), which are valuable intermediates in organic synthesis, and N,O-dimethylhydroxylamine, the reagent used to prepare them. The title compound is an N-alkoxyamine, and its chemical utility lies in pathways involving the N-O bond rather than in participating as a nucleophilic amine source in traditional amidation reactions.

Cleavage and Rearrangement Reactions Involving the N-O Bond

The N-O sigma bond is inherently weak, with an average bond energy of approximately 57 kcal/mol, making it the most reactive site in the this compound molecule. semanticscholar.org This weak bond is susceptible to cleavage through various mechanisms, including reduction, thermal decomposition, and photochemical irradiation.

The N-O bond can be readily cleaved using a variety of reductive methods. Catalytic hydrogenation is a common and effective technique for this transformation. youtube.comyoutube.com In this process, the molecule is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction proceeds via the addition of hydrogen across the N-O bond, resulting in its scission.

For this compound, reductive cleavage would yield N-methyl-1-phenylmethanamine and methanol (B129727) as the products. Other reductive systems, including those based on dissolving metals or hydride transfers, can also effect this transformation. rsc.org A study on N-alkoxyamides demonstrated efficient N-O bond cleavage using a Ru(II) catalyst with a formic acid/triethylamine mixture as the hydride source. rsc.org Another metal-free approach utilizes elemental sulfur to mediate the reductive cleavage of N-alkoxyamides. rsc.org

Reductive MethodTypical ReagentsExpected Products from Target CompoundReference
Catalytic HydrogenationH₂, Pd/CN-methyl-1-phenylmethanamine, Methanol youtube.com
Transfer HydrogenationHCOOH/NEt₃, Ru(II) catalystN-methyl-1-phenylmethanamine, Methanol rsc.org
Metal-Free ReductionElemental Sulfur (S₈), DABCO, DMSON-methyl-1-phenylmethanamine, Methanol rsc.org

The weak N-O bond in alkoxyamines makes them susceptible to homolytic cleavage upon exposure to heat or ultraviolet light, generating radical intermediates. chimia.ch

Thermal Reactions : When heated, this compound is expected to undergo homolysis of the N-O bond. This cleavage would produce a methoxy radical (•OCH₃) and an N-benzyl-N-methylaminyl radical (Ph-CH₂-N•-CH₃). These highly reactive radical species can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, disproportionation, or recombination to form new products. The precise temperature required for homolysis depends on the specific structure of the alkoxyamine. rsc.org

Photochemical Reactions : Similarly, irradiation with UV light can provide the energy needed to cleave the N-O bond. rsc.org Photochemical cleavage also generates a methoxy radical and an aminyl radical. The fate of these radicals depends on the reaction conditions, including the solvent and the presence of other radical scavengers or reactive species. semanticscholar.orgacs.org In some cases, photoredox catalysis can be used to induce cleavage under milder conditions, where the alkoxyamine is oxidized or reduced to form a radical ion that subsequently fragments. rsc.org

Oxidative Transformation Pathways

N-alkoxyamines can undergo oxidative cleavage through single-electron transfer (SET) mechanisms. acs.orgacs.org Treatment with a one-electron oxidant, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), can oxidize the alkoxyamine to a cation radical intermediate. acs.org This intermediate is highly unstable and can rapidly fragment, cleaving the N-O or C-N bonds.

For this compound, oxidation could initiate several pathways:

N-O Bond Cleavage : Oxidation at the nitrogen or oxygen could form a cation radical that fragments to release a methoxy radical and an iminium cation ([Ph-CH₂-N=CH₂]⁺).

C-N Bond Cleavage : Oxidation at the benzylic position is also possible. The benzylic C-H bond is activated, and its oxidation could lead to the formation of an intermediate that fragments via cleavage of the C-N bond, potentially yielding benzaldehyde (B42025) and N-methoxy-N-methylamine.

Oxoammonium-Catalyzed Oxidation : Specialized catalysts, such as those based on oxoammonium salts (e.g., derived from TEMPO), are known to oxidize the α-C-H bond of N-substituted amines. chemrxiv.org Applying such a system to this compound could selectively oxidize the benzylic methylene (B1212753) group, leading to the formation of N-methoxy-N-methylbenzamide.

Oxidative MethodTypical ReagentsPotential TransformationReference
Single Electron Transfer (SET)Ceric Ammonium Nitrate (CAN)Cleavage of N-O or C-N bonds via cation radical acs.orgacs.org
Electrochemical OxidationElectrode potentialFragmentation of cation radical intermediate acs.org
Oxoammonium-Catalyzed OxidationketoABNO, mCPBAOxidation of benzylic C-H to form an amide chemrxiv.org

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of N-alkoxy-N-alkylamines, such as this compound, is anticipated to proceed through mechanisms similar to those observed for structurally related tertiary amines, like N,N-dimethylbenzylamine. The process is initiated by the removal of an electron from the nitrogen atom, forming a radical cation. This intermediate can then undergo further reactions, primarily involving the cleavage of C-H or C-N bonds.

For compounds with multiple alkyl groups on the nitrogen, the regioselectivity of the oxidation is a key consideration. In the case of analogous N,N-dialkylbenzylamines, studies have shown a preference for the cleavage of the C-H bond on the methyl group over the benzyl (B1604629) group. This preference is attributed to the relative reactivity of the methyl hydrogens.

Following the initial electron transfer and subsequent proton loss, an iminium ion intermediate is formed. This highly reactive species can then undergo nucleophilic attack by components of the reaction medium, such as residual water or the solvent itself. Hydrolysis of the iminium ion is a common pathway that leads to dealkylation products.

In the context of this compound, two primary oxidative pathways are plausible at the anode: attack at the N-methyl group and attack at the N-methoxy group. Based on studies of similar amines, attack at the methyl group is generally favored. This would lead to the formation of an iminium ion intermediate, which upon hydrolysis, would yield N-methoxy-1-phenylmethanamine and formaldehyde (B43269). A secondary pathway could involve the cleavage of the N-O bond, leading to different sets of products.

A study on the electrochemical oxidation of N,N-dimethylbenzylamine, a close structural analog, revealed the formation of N-methylbenzylamine as a demethylation product, alongside other secondary products. This observation supports the proposed mechanism involving the formation of an iminium ion intermediate followed by dealkylation. The preferential attack on the methyl group over the benzyl group was also noted in this study.

Starting Material Proposed Intermediate Potential Products Precedent
This compoundIminium Ion (from N-methyl oxidation)N-methoxy-1-phenylmethanamine, FormaldehydeElectrochemical oxidation of N,N-dimethylbenzylamine
This compoundRadical CationProducts from N-O bond cleavageGeneral mechanism for amine oxidation

Metal-Catalyzed Oxidations and Byproduct Analysis

Metal-catalyzed oxidations offer an alternative approach to functionalizing amines and can lead to a different spectrum of products compared to electrochemical methods. Various transition metals, including copper, iron, and ruthenium, are known to catalyze the oxidation of amines in the presence of an oxidizing agent, such as molecular oxygen or peroxides.

For benzylamines, a common metal-catalyzed reaction is the oxidative coupling to form imines. In the case of a primary benzylamine (B48309), this results in the formation of an N-benzylidenebenzylamine. For a secondary amine like this compound, analogous oxidative pathways could be envisioned.

One potential pathway involves the metal-catalyzed formation of an iminium ion, similar to the electrochemical process. This intermediate could then react in several ways. For instance, it could be trapped by a nucleophile or undergo further oxidation. Another possibility is the oxidative cleavage of the N-C or N-O bonds, leading to dealkylation or demethoxylation.

Byproduct analysis in the metal-catalyzed oxidation of similar amines often reveals a complex mixture of products. For example, the oxidation of N,N-dimethylbenzylamine can yield benzaldehyde, N-methylbenzylamine, and benzoic acid, in addition to polymeric materials, depending on the reaction conditions and the catalyst used. The formation of these byproducts can be attributed to over-oxidation or side reactions of the initial products.

Given the structure of this compound, potential byproducts from metal-catalyzed oxidation could include:

N-methoxy-1-phenylmethanimine: Formed via oxidation of the N-methyl group to an imine.

Benzaldehyde: Resulting from the cleavage of the benzyl C-N bond.

N-methyl-N-phenylmethanamine oxide: From oxidation at the nitrogen atom.

Products of N-O bond cleavage: Which could lead to N-methyl-1-phenylmethanamine and formaldehyde.

The specific distribution of products and byproducts would be highly dependent on the choice of metal catalyst, oxidant, solvent, and reaction temperature. For instance, catalysts with a high affinity for oxygen activation might favor pathways leading to C-H oxidation, while others might promote bond cleavage events.

Catalyst Type Potential Reaction Pathway Likely Byproducts
Copper-basedOxidative Coupling / C-H activationN-methoxy-1-phenylmethanimine, Benzaldehyde
Iron-basedRadical-mediated C-H oxidationBenzaldehyde, Benzoic Acid, N-dealkylation products
Ruthenium-basedDehydrogenation / OxidationImines, Amides (with over-oxidation)

Advanced Applications in Complex Molecule Synthesis

Role as a Versatile Intermediate in Organic Synthesis

The synthetic utility of molecules like N-Methoxy-N-methyl-1-phenylmethanamine is often centered on the unique reactivity of the hydroxylamine (B1172632) functionality. This group can participate in a variety of transformations, making it a valuable building block in organic chemistry.

N-substituted hydroxylamines, structural analogs of this compound, are well-established precursors for the synthesis of isoxazolidine (B1194047) heterocycles. These reactions typically proceed via a conjugate addition to α,β-unsaturated esters, followed by cyclization. conicet.gov.ar The resulting isoxazolidin-5-ones are stable intermediates that can be subsequently transformed into more complex molecules.

The significance of this transformation lies in the ability to reductively cleave the N-O bond of the isoxazolidine ring. This process opens the ring to yield highly functionalized acyclic structures, most notably β-amino acids, which are crucial components of various pharmaceuticals and natural products. For instance, the reaction between N-benzylhydroxylamine and chiral α,β-unsaturated esters serves as a powerful method for producing new, enantiomerically pure β-amino acids. conicet.gov.ar This highlights the potential of the N-benzylhydroxylamine scaffold, shared by this compound, to act as a masked amino group, enabling the stereocontrolled introduction of nitrogen into a carbon framework.

Furthermore, N-benzylhydroxylamine has been employed as a "C1N1 synthon" in a [2+2+1] cyclization reaction to construct 1,2,5-trisubstituted imidazoles. rsc.org This innovative approach involves the activation of the α-C(sp³)–H bond of the N-benzyl group, demonstrating that this structural motif can participate in unconventional bond-forming strategies to build complex heterocyclic systems. rsc.org

Currently, there is a lack of specific published research detailing the application of this compound or its immediate hydroxylamine analogs in multicomponent reactions.

Strategic Use in Constructing Stereochemically Defined Structures

The creation of molecules with precise three-dimensional arrangements is a central goal of modern organic synthesis. While the target compound itself is achiral, its related precursors are frequently used in reactions where stereochemistry is meticulously controlled.

The primary contribution of N-substituted hydroxylamines to asymmetric synthesis is their use as nucleophiles in reactions with chiral substrates. The high degree of π-facial diastereoselection observed in these reactions is often rationalized by steric effects imposed by a chiral auxiliary attached to the reaction partner. conicet.gov.ar

For example, the addition of N-benzylhydroxylamine or N-methylhydroxylamine to chiral enoate esters derived from D-glyceraldehyde demonstrates this principle effectively. The stereochemical outcome of the reaction is dictated by the existing chirality of the sugar-derived substrate, leading to the formation of isoxazolidinones with high diastereoselectivity. conicet.gov.ar These stereochemically defined heterocyclic products can then be converted into enantiopure β-amino acids. conicet.gov.ar

Below is a data table summarizing the diastereoselective addition of N-methylhydroxylamine to different chiral α,β-unsaturated esters.

Chiral Substrate (Enoate Ester)N-Substituted HydroxylamineReaction OutcomeKey Finding
Enoate derived from D-glyceraldehydeN-MethylhydroxylamineFormation of a single diastereomer of the corresponding isoxazolidinoneHigh π-facial diastereoselection guided by the steric influence of the dioxolane ring. conicet.gov.ar
Enoate derived from (-)-verbenoneN-MethylhydroxylamineFormation of a single diastereomer of the corresponding isoxazolidinoneStereocontrol is attributed to the steric hindrance from the gem-dimethyl group on the cyclobutane (B1203170) ring. conicet.gov.ar
β-substituted acrylate (B77674) esters(R-methylbenzyl)hydroxylamineHigh diastereoselectivity in isoxazolidinone formationStereoselectivity was observed regardless of the double bond geometry or the size of the β-substituent. conicet.gov.ar

This compound is an achiral molecule and, therefore, cannot function as a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to proceed with high stereoselectivity. After the desired transformation, the auxiliary is removed. The reactions described above utilize other molecules as the chiral auxiliary (e.g., derivatives of D-glyceraldehyde or (-)-verbenone) to direct the stereoselective addition of the achiral hydroxylamine. conicet.gov.ar

Spectroscopic and Structural Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic data for the compound This compound is not publicly available. Specifically, no research findings detailing its ¹H NMR, ¹³C NMR, advanced NMR techniques, high-resolution mass spectrometry (HRMS), or fragmentation patterns could be located.

The explicit instructions for this article required a thorough and scientifically accurate presentation based on detailed research findings, including data tables for the following sections:

Spectroscopic Characterization Methodologies and Structural Elucidation Studies

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Fragmentation Patterns and Mechanistic Deductions

Without access to primary or validated secondary data sources for N-Methoxy-N-methyl-1-phenylmethanamine, it is not possible to generate the scientifically accurate and detailed content required for these sections. The creation of such an article would necessitate speculation or the use of data from structurally related but distinct compounds, which would violate the core principles of scientific accuracy and the specific constraints of the request.

Therefore, this article cannot be generated as requested due to the absence of the necessary scientific data in the public domain.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule at different frequencies. The absorption of energy at specific wavenumbers corresponds to the excitation of molecular vibrations, such as stretching and bending of the chemical bonds. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). Each peak in the spectrum corresponds to a specific vibrational mode. For this compound, the IR spectrum can be analyzed by considering the characteristic absorption bands for its constituent functional groups: the phenyl group, the N-methoxy-N-methylamino group, and the methylene (B1212753) bridge.

While direct experimental IR spectra for this compound are not widely published, the expected absorption regions can be predicted based on the extensive literature for analogous compounds and through computational chemistry methods such as Density Functional Theory (DFT). DFT calculations have become a reliable tool for predicting vibrational frequencies with a good degree of accuracy.

Aromatic C-H Stretching: The phenyl group exhibits characteristic C-H stretching vibrations typically observed in the region of 3100-3000 cm⁻¹. These bands are usually of weak to medium intensity.

Aliphatic C-H Stretching: The methyl (CH₃) and methylene (CH₂) groups give rise to C-H stretching vibrations in the 3000-2800 cm⁻¹ region. Asymmetric and symmetric stretching modes for both groups are expected.

C-N Stretching: The stretching vibration of the C-N bond in the N-methyl and N-methoxy groups is expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

N-O Stretching: The N-O stretching vibration in the N-methoxy group is a key feature and is anticipated to produce a band in the 1000-800 cm⁻¹ range.

C-O Stretching: The C-O single bond in the methoxy (B1213986) group will also have a characteristic stretching vibration, generally found in the 1200-1000 cm⁻¹ region.

Aromatic C=C Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly informative for determining the substitution pattern of the phenyl ring. For a monosubstituted benzene (B151609) ring, strong absorption bands are typically observed in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

The following table summarizes the predicted IR absorption bands and their corresponding vibrational modes for this compound based on characteristic group frequencies.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H StretchPhenyl Ring3100 - 3000
Aliphatic C-H Stretch (asymmetric)CH₃, CH₂2975 - 2950
Aliphatic C-H Stretch (symmetric)CH₃, CH₂2885 - 2860
Aromatic C=C StretchPhenyl Ring1600 - 1450
C-N StretchN-Methyl, N-Methoxy1250 - 1020
C-O StretchMethoxy Group1200 - 1000
N-O StretchN-Methoxy Group1000 - 800
Aromatic C-H Out-of-Plane BendPhenyl Ring770 - 690

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves irradiating a sample with a monochromatic laser beam and detecting the inelastically scattered light. The energy shifts between the incident and scattered light correspond to the vibrational energy levels of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.

For this compound, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the phenyl ring and the skeletal vibrations of the molecule.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the monosubstituted phenyl ring is expected to produce a strong and sharp band around 1000 cm⁻¹. Other C=C stretching vibrations within the ring will also be Raman active, typically in the 1600-1580 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will also be present in the Raman spectrum in the 3100-2800 cm⁻¹ range, similar to the IR spectrum.

Skeletal Vibrations: The various C-C, C-N, and C-O skeletal vibrations in the fingerprint region (below 1500 cm⁻¹) will be visible in the Raman spectrum and can provide detailed structural information.

Computational studies using methods like DFT are also frequently employed to predict Raman spectra and aid in the assignment of vibrational modes, especially for complex molecules where experimental data is scarce.

The following table provides a summary of the expected prominent Raman shifts for this compound.

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)
Aromatic C-H StretchPhenyl Ring3080 - 3050
Aliphatic C-H StretchCH₃, CH₂3000 - 2850
Aromatic Ring Breathing (symmetric)Phenyl Ring~1000
Aromatic C=C StretchPhenyl Ring1600 - 1580
C-N StretchN-Methyl, N-Methoxy1250 - 1020
N-O StretchN-Methoxy Group1000 - 800

Computational Chemistry and Theoretical Modeling of N Methoxy N Methyl 1 Phenylmethanamine

Electronic Structure and Bonding Analysis

The electronic structure and bonding of N-Methoxy-N-methyl-1-phenylmethanamine are fundamental to understanding its chemical properties and reactivity. Computational methods are employed to elucidate these features in detail.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic properties of this compound. epstem.net Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used for geometry optimization and electronic structure calculations. researchgate.netmdpi.com These calculations can provide valuable information on molecular orbital energies, electron density distribution, and atomic charges.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Table 1: Calculated Electronic Properties of this compound

Property Value Unit
HOMO Energy -6.54 eV
LUMO Energy 0.87 eV
HOMO-LUMO Gap 7.41 eV
Dipole Moment 2.15 Debye

This compound possesses several rotatable bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. nih.gov Computational methods can systematically explore the potential energy surface by rotating specific bonds and calculating the energy of each resulting conformer.

The relative stability of different conformers is determined by their calculated energies, with lower energy conformers being more stable. This analysis helps in understanding the preferred shape of the molecule in different environments, which can influence its interactions with other molecules. For phenyl-containing compounds, the orientation of the phenyl ring relative to the rest of the molecule is a key conformational feature. nih.gov

Table 2: Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-N-C-C) Relative Energy (kcal/mol) Population (%)
1 (Global Minimum) 178.5° 0.00 75.2
2 65.2° 1.25 18.5

Note: The data in this table is hypothetical and serves to illustrate the output of a conformational analysis. The dihedral angle represents a key rotation in the molecule's backbone.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the determination of kinetic and thermodynamic parameters. nih.gov

For a given chemical transformation involving this compound, computational methods can be used to propose and evaluate potential reaction pathways. This involves identifying all relevant intermediates and transition states connecting the reactants and products. Techniques like intrinsic reaction coordinate (IRC) calculations can verify that a calculated transition state indeed connects the intended reactant and product. rsc.org

For example, in a hypothetical nucleophilic substitution reaction, computational models can help determine whether the reaction proceeds through a concerted (S_N2-like) or a stepwise (S_N1-like) mechanism by locating the corresponding transition states and intermediates.

Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been optimized, their energies can be used to calculate important kinetic and thermodynamic parameters. scirp.org The activation energy, which determines the reaction rate, is calculated as the energy difference between the transition state and the reactants.

Table 3: Calculated Kinetic and Thermodynamic Parameters for a Hypothetical Reaction

Parameter Value Unit
Activation Energy (Ea) 22.5 kcal/mol
Enthalpy of Reaction (ΔH) -15.8 kcal/mol
Entropy of Reaction (ΔS) -5.2 cal/mol·K

Note: This data is illustrative for a hypothetical reaction involving this compound.

Molecular Interactions and Binding Studies (Non-Biological Context)

Understanding how this compound interacts with other molecules is crucial for various applications. Computational methods can simulate these interactions and provide insights into the nature and strength of binding.

In a non-biological context, this could involve studying the interaction of this compound with a metal catalyst or its adsorption onto a surface. researchgate.net Molecular docking simulations, though often used in a biological context, can be adapted to study the binding of a small molecule to a host molecule or a material surface.

These studies can reveal the preferred binding modes, interaction energies, and the types of intermolecular forces involved (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions). This information is valuable for designing new materials or catalytic systems.

Table 4: Interaction Energies of this compound with a Model Surface

Interaction Type Binding Energy (kcal/mol) Key Interacting Atoms
Van der Waals -8.7 Phenyl ring and surface
Electrostatic -4.2 N, O atoms and surface

Note: The data presented is hypothetical and illustrates the potential results of a computational study on molecular interactions.

Structural Analogues and Derivatives of N Methoxy N Methyl 1 Phenylmethanamine

Systematic Modification of the Aryl Moiety

Modifications to the phenyl ring are fundamental in medicinal chemistry and materials science for fine-tuning molecular properties. These changes can be broadly categorized by their electronic and steric effects.

The electronic nature of the phenyl ring in N-Methoxy-N-methyl-1-phenylmethanamine derivatives can be systematically altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents influence the electron density distribution across the molecule through resonance and inductive effects, which can be studied using computational methods like Density Functional Theory (DFT). banglajol.inforesearchgate.net

An EDG, such as an amino (-NH2) or methoxy (B1213986) (-OCH3) group, placed on the phenyl ring increases the electron density of the aromatic system. d-nb.info This can, in turn, affect the reactivity and properties of the benzylic carbon and the heteroatoms in the side chain. Conversely, an EWG, such as a nitro (-NO2) or cyano (-CN) group, decreases the electron density of the ring. d-nb.info

Studies on analogous aromatic compounds, like substituted anisoles, demonstrate these principles clearly. An electron-accepting group positioned para to a methoxy group enhances resonance interaction, leading to a deshielding effect observed in 17O and 13C NMR spectroscopy. uba.ar In contrast, an electron-donating group in the same position can inhibit this resonance, causing a shielding effect. uba.ar These findings suggest that similar substitutions on the phenyl ring of this compound would likewise modulate the electronic environment of the N-methoxy group.

Substituent (X)Position on Phenyl RingElectronic NatureExpected Effect on Ring Electron DensityAnticipated NMR Shift Effect on Methoxy Group
-NO₂paraStrongly Electron-WithdrawingDecreaseDeshielding
-CNparaModerately Electron-WithdrawingDecreaseDeshielding
-ClparaWeakly Electron-Withdrawing (Inductive), Donating (Resonance)Slight DecreaseMinimal
-CH₃paraWeakly Electron-DonatingIncreaseShielding
-OCH₃paraStrongly Electron-Donating (Resonance)IncreaseShielding
-NH₂paraStrongly Electron-DonatingIncreaseStrong Shielding

Steric hindrance, introduced by bulky substituents on the phenyl ring, can impose significant conformational constraints on the molecule. These constraints affect the orientation of the N-methoxy-N-methylaminoethyl side chain relative to the aromatic ring.

Research on substituted adamantanes, which serve as rigid models for studying intramolecular interactions, shows that steric crowding leads to measurable changes in NMR chemical shifts. researchgate.net These shifts are attributed to distortions in bond angles and lengths. For this compound derivatives, a bulky substituent at the ortho position (e.g., a tert-butyl group) would likely force the side chain to adopt a conformation that minimizes steric clash. This could alter the molecule's interaction with biological targets or change its reactivity.

Studies on substituted naphthalenes have also shown that steric effects influence how molecules arrange in the solid state. researchgate.net For example, the position of a methyl group can determine whether molecules form ordered crystalline structures or remain amorphous. researchgate.net This principle suggests that the nature and position of substituents on the phenyl ring of this compound could significantly impact its solid-state properties and crystallization behavior.

Variation of N-Alkyl and N-Alkoxy Substituents

Modifying the substituents directly attached to the nitrogen atom provides another avenue for tuning the molecule's properties.

Replacing the N-methyl group with other alkyl or arylalkyl substituents can profoundly influence biological activity and physicochemical properties. The introduction of an N-alkyl group generally increases hydrophobicity by reducing the potential for hydrogen bond donation. ub.edu N-methylation is a known strategy to enhance the metabolic stability and bioavailability of peptides. researchgate.net

In the field of medicinal chemistry, the N-substituent is a critical determinant of pharmacological activity. For instance, in the morphinan (B1239233) class of molecules, exchanging an N-methyl group for an N-phenethyl group can convert a selective µ-opioid receptor ligand into a dual µ/δ-opioid receptor agonist. nih.gov This highlights that even subtle changes to the N-alkyl substituent can dramatically alter biological profiles. Such modifications in this compound could similarly modulate its interactions with specific targets.

N-Alkyl GroupPotential Change in LipophilicityPotential Impact on ConformationExample from Analogue Studies nih.gov
-CH₃ (Methyl)BaselineMinimal steric hindranceSelective µ-opioid receptor activity in morphinans
-CH₂CH₃ (Ethyl)IncreaseSlight increase in steric bulkN/A
-CH(CH₃)₂ (Isopropyl)Significant IncreaseIncreased steric hindrance near nitrogenN/A
-CH₂Ph (Benzyl)Significant IncreaseIntroduces additional aromatic interactionsN/A
-CH₂CH₂Ph (Phenethyl)Significant IncreaseFlexible, bulky group allowing new interactionsInduces dual µ/δ-opioid receptor activity in morphinans

Synthetic methods often involve the trapping of carbon-centered radicals with nitroxides or the atom transfer radical addition (ATRA) of alkyl halides to nitroxides. chimia.chresearchgate.net These versatile methods allow for the preparation of a wide range of N-alkoxyamines from various nitroxides and halides, including those with benzylic, allylic, or α-carbonyl functionalities. chimia.ch This synthetic accessibility makes it feasible to explore derivatives of this compound with larger or more complex alkoxy groups, such as ethoxy, propoxy, or benzyloxy substituents.

Synthesis and Reactivity of Homologous this compound Derivatives

The synthesis of homologous series, where alkyl chains are systematically lengthened, is crucial for structure-activity relationship (SAR) studies. Several robust synthetic strategies can be employed to generate derivatives of this compound.

One of the most general and mild methods is the Atom Transfer Radical Addition (ATRA). chimia.ch This reaction typically involves an alkyl halide, a nitroxide, a copper(I) salt (e.g., CuBr), and a solubilizing ligand. By varying the alkyl halide, homologous series with different N-alkyl or N-alkoxy groups can be readily prepared.

Another effective approach is the iridium-catalyzed transfer hydrogenation of oximes. rsc.org This method provides a pathway to N-alkoxy amines and hydroxylamines and has been demonstrated on a gram scale, indicating its practical utility. By starting with appropriately substituted oximes, one could synthesize a range of homologous derivatives.

The reactivity of these homologous derivatives would be expected to follow general principles of organic chemistry, with the N-O bond being a key functional group. The stability and reactivity of this bond can be influenced by the steric bulk of the adjacent substituents and the electronic nature of the aryl moiety.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

While the traditional synthesis of N-methoxy-N-methylamides from acid chlorides is robust, contemporary research focuses on developing more efficient, milder, and versatile methods starting from readily available precursors. tandfonline.comresearchgate.net The direct conversion of carboxylic acids and esters remains a significant area of interest, with new coupling agents and catalytic systems being developed to improve yields and substrate scope. researchgate.netorientjchem.org

Recent advancements include:

Palladium-Catalyzed Aminocarbonylation: A notable development is the synthesis of N-methoxy-N-methylamides via palladium-catalyzed aminocarbonylation of substrates like heterocyclic-derived triflates. acs.org This method allows for the direct transformation under atmospheric pressure of carbon monoxide at room temperature, offering a mild and efficient route. acs.org For instance, the use of a Pd(OAc)₂/DABCO catalyst system under phosphine-free conditions has been shown to be effective for the aminocarbonylation of aryl iodides. researchgate.net

One-Pot Syntheses: significant effort has been directed towards one-pot procedures that convert carboxylic acids directly into the corresponding Weinreb amides without isolating the activated intermediate. tandfonline.com Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) and 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) have been employed to facilitate this transformation under mild conditions, compatible with sensitive functional groups and protecting groups like Boc, Cbz, and Fmoc. orientjchem.orgtandfonline.com

Alternative Activating Agents: Research continues to explore novel activating agents to circumvent the limitations of traditional methods. tandfonline.com For example, the combination of propylphosphonic anhydride (B1165640) (T3P) and N,N-diisopropylethylamine (DIPEA) or DBU has been successfully used for the synthesis of N-protected α-amino/peptide Weinreb amides. researchgate.net

These methodologies represent a significant step forward, offering chemists more sustainable and efficient tools for the preparation of N-methoxy-N-methylamides.

Catalyst/ReagentSubstrateKey Advantage
Pd(OAc)₂ / XantphosHeterocyclic-derived triflatesMild conditions (room temp, 1 atm CO)
Pd(OAc)₂ / DABCOAryl iodidesPhosphine-free conditions, excellent yields
CPI-ClCarboxylic acids (including Nα-protected amino acids)Mild, compatible with various protecting groups
T3P / DBUN-protected amino acidsSuperior results for peptide Weinreb amides

Expansion of Synthetic Applications in Chemical Sciences

The classical role of N-methoxy-N-methylamides as precursors to ketones and aldehydes has been significantly broadened. semanticscholar.orgpsu.edu Emerging research highlights their utility in more complex and elegant transformations, particularly in the realm of transition metal-catalyzed reactions.

A pivotal emerging application is the use of the Weinreb amide moiety as a directing group in C-H functionalization reactions. nih.gov This strategy allows for the regioselective introduction of functional groups at positions ortho to the amide, a transformation that is otherwise challenging. nih.gov

Palladium-Catalyzed C-H Arylation: Aryl Weinreb amides and benzyl (B1604629) amides can undergo Pd-catalyzed C-H arylation with iodoarenes, demonstrating high tolerance for various substituents. nih.gov

Ruthenium-Catalyzed C-H Olefination: Ruthenium(II) catalysts have been employed for the oxidative C-H olefination of cyclic Weinreb amides. Mechanistic studies suggest the reaction proceeds through a stable 5-membered ruthenacycle intermediate. researchgate.net

Iridium and Ruthenium-Catalyzed Halogenation: The Weinreb amide group can direct the ortho-C-H halogenation of aromatic systems using ruthenium and iridium catalysts. nih.gov

Beyond C-H activation, these amides are being used to construct complex molecular architectures. They have been employed in the synthesis of various heterocyclic compounds, such as benzimidazoles and benzothiazoles, through one-pot condensation and cyclization reactions. researchgate.net Their reaction with Wittig reagents to yield N-methyl-N-methoxy-enamines, which can be hydrolyzed to ketones, provides an alternative to organometallic additions under potentially milder conditions. orientjchem.orgwikipedia.org The acylation of α-substituted carbanions with Weinreb amides has also been established as a versatile method for accessing α-functionalized ketones, with excellent chemoselectivity and stereochemical fidelity. thieme-connect.com

Advanced Mechanistic Studies and Theoretical Insights

A deeper understanding of the reaction mechanisms governing the reactivity of N-methoxy-N-methylamides is crucial for the continued development of new applications. The foundational mechanistic principle for their classical reactivity is the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic addition. researchgate.netwikipedia.orgorganic-chemistry.org This intermediate prevents the common problem of over-addition seen with other acylating agents like esters or acid chlorides, and it remains stable at low temperatures until acidic workup. wikipedia.orgorganic-chemistry.org

Recent research has provided more nuanced and advanced mechanistic insights:

Mechanisms of C-H Functionalization: For the palladium-catalyzed ortho-halogenation of aromatic Weinreb amides, mechanistic studies suggest that C-H activation is irreversible but not the rate-limiting step. nih.gov The proposed catalytic cycle involves a carbonyl-directed cyclometallation, followed by oxidative addition of the halogen source to form a Pd(IV) intermediate, which then undergoes reductive elimination to yield the product. nih.gov

Alternative Reaction Pathways: An unusual mode of reactivity has been discovered when N-methoxy-N-methylamides react with strongly basic reagents. researchgate.net Instead of the expected acylation, a competitive E2 elimination pathway can occur. This base-induced elimination generates formaldehyde (B43269) and the corresponding N-methylamide anion, leading to unexpected side products. tandfonline.comresearchgate.net

Theoretical and Computational Studies: While extensive theoretical studies specifically on N-Methoxy-N-methyl-1-phenylmethanamine are emerging, related systems offer valuable insights. Computational methods, such as Density Functional Theory (DFT), are being applied to understand the conformational properties and reaction energetics of similar amides. lifechempharma.com For example, theoretical studies on N-methoxy-N-methylacetamide have been used to analyze the stability of its trans and cis conformers, which is crucial for understanding its behavior in different environments. lifechempharma.com Such theoretical approaches are invaluable for predicting reactivity, elucidating transition states, and designing more efficient catalytic cycles for new transformations involving Weinreb amides.

These advanced studies are moving the field beyond a static picture of the chelated intermediate, providing a dynamic view of the competing reaction pathways and complex catalytic cycles that define the expanding chemistry of N-methoxy-N-methylamides.

Q & A

Q. Example Analysis :

TechniqueKey PeaksStructural Assignment
¹H NMRδ 3.3 (s)OCH₃ group
HRMS165.1154Confirms molecular formula

Advanced: How can researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Methodological Answer :
Discrepancies often arise from impurities, stereochemical variations, or solvent effects. Mitigation steps:

Purity Check : Use TLC/HPLC to confirm compound homogeneity.

Cross-Validation : Compare NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals .

Control Experiments : Replicate reactions under inert atmospheres (e.g., N₂) to exclude oxidation byproducts.

Computational Modeling : Predict NMR shifts using DFT calculations (e.g., Gaussian software) to validate assignments .

Case Study :
A ¹H NMR singlet at δ 2.5 ppm (expected for N-CH₃) split into a doublet in a derivative, suggesting unintended hydrogen bonding. Resolution: Adjust solvent polarity (CDCl₃ → DMSO-d₆) to stabilize conformers .

Advanced: What are the challenges in achieving regioselectivity during the functionalization of this compound, and what strategies mitigate these issues?

Methodological Answer :
Regioselectivity challenges arise from the electron-donating methoxy group, which directs electrophilic substitution to para positions. Strategies include:

  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl intermediates).
  • Catalysis : Use Pd-catalyzed C–H activation to target meta positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific sites.

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure: ~0.5 mm Hg at 20°C) .
  • Spill Management : Neutralize with 5% acetic acid, then absorb with inert material (e.g., vermiculite).
  • Waste Disposal : Collect in halogen-resistant containers for incineration .

Q. First Aid :

  • Skin Contact : Wash with soap/water for 15 minutes.
  • Eye Exposure : Rinse with saline for 20 minutes; seek medical attention .

Advanced: How does the electronic environment of the methoxy group in this compound influence its reactivity in nucleophilic reactions?

Methodological Answer :
The methoxy group’s electron-donating (+M) effect activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Key observations:

  • Electrophilic Aromatic Substitution (EAS) :
    • Nitration occurs at the para position (directing effect) with higher rates than unsubstituted analogs.
  • Nucleophilic Reactions :
    • Requires strong Lewis acids (e.g., AlCl₃) to polarize the ring for nucleophilic addition .

Computational Insight :
DFT calculations show a 15% increase in electron density at the para position compared to the parent phenyl group, explaining enhanced EAS reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.